Cas no 2172567-80-3 (5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

5-Cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a structurally unique heterocyclic compound featuring a triazole core functionalized with a cyclobutyl group and a hydroxy-substituted butyl chain. Its carboxylic acid moiety enhances reactivity, making it a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of both polar (hydroxyl, carboxylic acid) and nonpolar (cyclobutyl) groups contributes to balanced solubility properties, facilitating its use in diverse reaction conditions. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, offering opportunities for further derivatization to optimize biological activity and pharmacokinetic properties.
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid structure
2172567-80-3 structure
Product name:5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No:2172567-80-3
MF:C11H17N3O3
MW:239.270982503891
CID:6172447
PubChem ID:164663702

5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
    • EN300-1593014
    • 2172567-80-3
    • Inchi: 1S/C11H17N3O3/c1-2-8(6-15)14-10(7-4-3-5-7)9(11(16)17)12-13-14/h7-8,15H,2-6H2,1H3,(H,16,17)
    • InChI Key: YTWDHZQXEZUQSB-UHFFFAOYSA-N
    • SMILES: OCC(CC)N1C(=C(C(=O)O)N=N1)C1CCC1

Computed Properties

  • Exact Mass: 239.12699141g/mol
  • Monoisotopic Mass: 239.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.2Ų
  • XLogP3: 0.8

5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1593014-10.0g
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
2172567-80-3
10g
$5283.0 2023-06-04
Enamine
EN300-1593014-0.5g
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
2172567-80-3
0.5g
$1180.0 2023-06-04
Enamine
EN300-1593014-5.0g
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
2172567-80-3
5g
$3562.0 2023-06-04
Enamine
EN300-1593014-50mg
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
2172567-80-3
50mg
$1032.0 2023-09-23
Enamine
EN300-1593014-250mg
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
2172567-80-3
250mg
$1131.0 2023-09-23
Enamine
EN300-1593014-2.5g
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
2172567-80-3
2.5g
$2408.0 2023-06-04
Enamine
EN300-1593014-1000mg
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
2172567-80-3
1000mg
$1229.0 2023-09-23
Enamine
EN300-1593014-5000mg
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
2172567-80-3
5000mg
$3562.0 2023-09-23
Enamine
EN300-1593014-0.05g
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
2172567-80-3
0.05g
$1032.0 2023-06-04
Enamine
EN300-1593014-0.25g
5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
2172567-80-3
0.25g
$1131.0 2023-06-04

Additional information on 5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction to 5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172567-80-3)

5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, identified by the CAS number 2172567-80-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the triazole class, which is well-documented for its versatile applications in medicinal chemistry due to its unique structural and functional properties. The presence of both cyclobutyl and hydroxybutan-2-yl substituents in its molecular framework endows it with distinct chemical reactivity and potential biological activity, making it a compound of considerable interest for further research and development.

The 5-cyclobutyl moiety introduces a rigid cyclic structure into the molecule, which can influence both its electronic properties and spatial orientation. This rigidity is often exploited in drug design to enhance binding affinity and selectivity. On the other hand, the 1-(1-hydroxybutan-2-yl) side chain adds a hydrophilic character to the molecule, potentially facilitating interactions with biological targets in aqueous environments. The combination of these features makes 5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid a promising candidate for various pharmacological applications.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic purposes. Triazoles, in particular, have been extensively studied due to their broad spectrum of biological activities. The triazole ring serves as a key pharmacophore in many drugs, contributing to their efficacy and safety profiles. The carboxylic acid functionality at the 4-position of the triazole ring further enhances the compound's potential for further derivatization and biological evaluation.

One of the most compelling aspects of 5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is its potential as a building block for more complex drug candidates. Researchers have been exploring ways to leverage its structural features to develop molecules with enhanced pharmacological properties. For instance, the cyclobutyl group can be used to modulate lipophilicity and metabolic stability, while the hydroxybutan-2-yl chain can improve solubility and bioavailability.

Recent studies have highlighted the importance of understanding the molecular interactions between small molecules and biological targets. Computational chemistry and molecular modeling techniques have played a crucial role in predicting the binding modes of such compounds. In this context, 5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated using various computational methods to elucidate its potential binding interactions with proteins and enzymes relevant to human health.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These include transition metal-catalyzed cross-coupling reactions, which are essential for constructing complex heterocyclic frameworks efficiently. The synthesis also involves protecting group strategies to ensure regioselectivity and minimize side reactions.

From a biological perspective, 5-cyclobutyl-1-(1-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has shown promise in preliminary screenings for various biological activities. These include anti-inflammatory effects, antimicrobial properties, and potential applications in central nervous system disorders. The hydroxybutan-2-yl group is particularly noteworthy for its ability to modulate enzyme activity through hydrogen bonding interactions.

The carboxylic acid moiety at the 4-position of the triazole ring can be further functionalized to introduce additional pharmacological features. For example, esterification or amidation reactions can be employed to generate derivatives with improved solubility or targeted tissue distribution. Such modifications are crucial for optimizing drug-like properties and enhancing therapeutic efficacy.

In conclusion,5-cyclobutyl-1-(1-hydroxybutan-2-ylyl)-H-tetrazole monobenzoate (CAS No 2172567803) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Further exploration of its chemical reactivity and biological activity will undoubtedly contribute to advancements in drug discovery and development.

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